molecular formula C16H6N4 B1295383 Tetracyano-2,6-naphthoquinodimethane CAS No. 6251-01-0

Tetracyano-2,6-naphthoquinodimethane

Cat. No. B1295383
CAS RN: 6251-01-0
M. Wt: 254.24 g/mol
InChI Key: JLTPSDHKZGWXTD-UHFFFAOYSA-N
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Description

Tetracyano-2,6-naphthoquinodimethane (TNAP) is a molecule that has been studied for its electronic properties, particularly as an electron acceptor in charge-transfer complexes. It is known to form complexes with various aromatic diamines and exhibits interesting electronic and structural characteristics . TNAP has been used in the synthesis of bulk charge-transfer materials and has been observed to form well-ordered monolayers on surfaces such as Ag(100) .

Synthesis Analysis

The synthesis of TNAP-related derivatives has been achieved from cis-2,3,5,8,9,10-hexahydro-1,4-naphthaquinone. As a potent electron acceptor, TNAP forms charge-transfer complexes with aromatic hydrocarbons . Additionally, TNAP has been incorporated into the molecular structure of 2.2naphthalenophane, which was determined using X-ray diffraction .

Molecular Structure Analysis

The molecular structure of TNAP has been analyzed in various studies. For instance, the crystal structure of a charge-transfer complex involving TNAP showed an alternated stacking mode without short intermolecular contacts, suggesting a neutral ionicity based on IR and charge-transfer band analysis . In another study, the structure of 2.2naphthalenophane containing TNAP was established, revealing a boat-form six-membered ring in the TCNQ moiety and a planar naphthalene ring slightly bent out from the paracyclophane skeleton .

Chemical Reactions Analysis

TNAP participates in the formation of charge-transfer complexes, as evidenced by its interaction with aromatic diamines and the formation of complexes with varying electronic properties . The electron affinity of TNAP has been measured, and its ability to form complexes with aromatic hydrocarbons has been demonstrated .

Physical and Chemical Properties Analysis

The physical and chemical properties of TNAP have been explored through various analytical techniques. Infrared absorption spectra have indicated that most TNAP complexes are ionic in character, with strong ESR absorption and varying temperature dependence . The electron affinity of TNAP has been quantified, and its semiconductive properties have been compared with those of other complexes . Additionally, the formation of ordered monolayers of TNAP on the Ag(100) surface has been studied, revealing the influence of intermolecular charge transfer and hydrogen bonding on the structural ordering .

Scientific Research Applications

1. Charge-Transfer Material Applications

TNAP, known for its electron acceptor properties, forms mixed ordered monolayers with hexathiapentacene (HTPEN) on the Ag(100) surface. This combination is typically used in the synthesis of bulk charge-transfer materials. The mixed structure formation is spontaneous and largely influenced by hydrogen bonds between the TNAP molecules. The study emphasizes the potential of TNAP in forming well-ordered structures that are significant for charge-transfer applications (Harbers et al., 2019).

2. Electrical Conductivity

TNAP is instrumental in forming electrically-conducting solid salts, showing conductivities similar to those formed by the related TCNQ. Salts of TNAP with metallic and organic counter-ions exhibit unique electrical conductivities, making TNAP a valuable component in the exploration of new conductive materials (Johnson et al., 1976).

3. Optoelectronic Properties

Research shows that TNAP and its derivatives, such as TANT, are used as acceptor molecules in organic optoelectronic devices. These complexes demonstrate high electrical conductivity, which is crucial for the development of new materials in organic electronics (Yanagimoto et al., 1993).

4. Nanostructure Synthesis for Field Emission

One-dimensional nanostructures of the organic charge-transfer complex CuTNAP (copper TNAP) have been synthesized, demonstrating impressive field-emission properties. These nanostructures offer potential as field emitters, outperforming many inorganic materials in terms of current density (Ouyang et al., 2012).

5. Electride Properties

TNAP, doped with lithium atoms, exhibits electride properties. These properties are significant for new material exploration, particularly in the context of non-nuclear-attractor and electron-localization-function studies. The lithium-doped TNAP systems provide insights into new species with unique electride properties (Vessally et al., 2020).

Mechanism of Action

Future Directions

Organic donor-acceptor complexes like TNAP exhibit potential for heat-electricity interconversion . The development of high-efficiency small-molecule organic thermoelectric materials is a formidable challenge, and TNAP could play a role in this field .

properties

IUPAC Name

2-[6-(dicyanomethylidene)naphthalen-2-ylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H6N4/c17-7-15(8-18)13-3-1-11-5-14(16(9-19)10-20)4-2-12(11)6-13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTPSDHKZGWXTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C#N)C#N)C=C2C1=CC(=C(C#N)C#N)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60211559
Record name Tetracyano-2,6-naphthoquinodimethane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6251-01-0
Record name 11,11,12,12-Tetracyano-2,6-naphthoquinodimethane
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Record name Tetracyano-2,6-naphthoquinodimethane
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Record name Tetracyano-2,6-naphthoquinodimethane
Source EPA DSSTox
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Record name 11,11,12,12-Tetracyanonaphtho-2,6-quinodimethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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